molecular formula C16H18N2O4 B6503660 N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1396683-58-1

N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B6503660
CAS No.: 1396683-58-1
M. Wt: 302.32 g/mol
InChI Key: KQUCEKJMSZCXOE-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further modified with a (4-hydroxyoxan-4-yl)methyl substituent, which introduces a tetrahydropyran ring with a hydroxyl group.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-15(17-11-16(20)6-8-21-9-7-16)13-10-14(22-18-13)12-4-2-1-3-5-12/h1-5,10,20H,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCEKJMSZCXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide with analogs from the literature:

Compound Name Substituent on Oxazole Key Functional Groups Melting Point (°C) Bioactivity (if reported) Reference
Target Compound (4-Hydroxyoxan-4-yl)methyl Oxazole, carboxamide, hydroxyl Not reported Not reported -
N-(2-Fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide (D337-0018) 2-Fluorophenyl Fluorine, carboxamide Not reported Screening compound
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Methoxyphenyl, thiazolyl-oxadiazole Oxazole, thiazole, oxadiazole, methoxy Not reported Not reported
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 5,6,7,8-Tetrahydronaphthalen-2-yl Oxazole, purine, bulky nonpolar substituent Not reported Xanthine oxidase inhibitor (competitive, nM Ki)
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) 4-Methoxybenzylidene Oxadiazole, methoxy, carbohydrazide 166–167 Not reported
Key Observations:
  • Substituent Effects: The target compound’s (4-hydroxyoxan-4-yl)methyl group provides a polar, hydrogen-bonding substituent, contrasting with the electron-withdrawing fluorine in D337-0018 or the bulky nonpolar tetrahydronaphthalene group in the xanthine oxidase inhibitor .
  • Heterocyclic Modifications : Analogous compounds often incorporate additional heterocycles (e.g., oxadiazole in , thiazole in ), which can enhance binding affinity or metabolic stability.

Bioactivity Trends (Inferred from Analogs)

  • Enzyme Inhibition : Bulky substituents (e.g., tetrahydronaphthalene) enhance xanthine oxidase binding, while polar groups (e.g., hydroxyoxane) may improve solubility but reduce affinity for hydrophobic active sites .
  • Screening Utility : Fluorinated analogs like D337-0018 are prioritized in drug discovery for their metabolic stability and bioavailability , suggesting that the target compound’s hydroxyl group could limit membrane permeability unless prodrug strategies are employed.

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